Jegosapogenin

Description

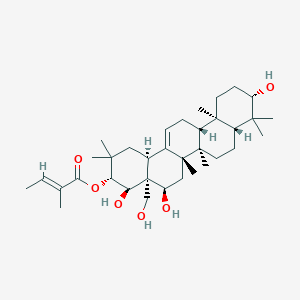

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,5,10-trihydroxy-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O6/c1-10-20(2)29(40)41-28-27(39)35(19-36)22(17-30(28,3)4)21-11-12-24-32(7)15-14-25(37)31(5,6)23(32)13-16-33(24,8)34(21,9)18-26(35)38/h10-11,22-28,36-39H,12-19H2,1-9H3/b20-10+/t22-,23-,24+,25-,26+,27-,28-,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSCBAFROHXGCX-BNIUCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bacterial Strain Selection and Culture Conditions

Soil bacterial hydrolysis, pioneered by Nakano et al., utilizes Bacillus sp. YSB-8—a strain isolated from agricultural soil—to enzymatically cleave glycosidic bonds in jegosaponin. Key culture parameters include:

-

Medium : Nutrient broth (pH 7.0) supplemented with 0.1% jegosaponin

-

Temperature : 30°C under aerobic conditions

-

Incubation : 72 hours with agitation (150 rpm)

This method circumvents acid hydrolysis’s drawbacks, such as acyl group degradation and epimerization, by leveraging bacterial β-glucosidases and esterases.

Hydrolysis and Extraction Workflow

The protocol involves:

-

Fermentation : Jegosaponin (1 g/L) is added to a 5 L bioreactor containing YSB-8 culture.

-

Monitoring : Hydrolysis progress is tracked via TLC (silica gel 60 F₂₅₄; mobile phase: CHCl₃/MeOH/H₂O 65:35:10).

-

Termination : Reaction halted at 72 hours by adjusting pH to 3.0 with 1M HCl.

-

Liquid-Liquid Extraction :

-

Ethyl acetate (3 × 500 mL) extracts hydrolyzed products

-

Combined organic layers dried over Na₂SO₄ and concentrated in vacuo

-

Purification and Characterization

Crude extract purification employs:

-

Size-Exclusion Chromatography : Sephadex LH-20 (MeOH; flow rate 1 mL/min)

-

Preparative HPLC : C18 column (5 µm, 250 × 10 mm); isocratic MeOH/H₂O (85:15)

Yields from microbial hydrolysis (Table 1) surpass acid methods, preserving acyl groups critical for bioactivity.

Table 1: Comparative Yields of Jegosapogenin Preparation Methods

| Method | Yield (%) | Purity (%) | Acyl Group Retention |

|---|---|---|---|

| Microbial Hydrolysis | 12.4 | 98.5 | Full |

| Acid Hydrolysis* | 8.2 | 92.7 | Partial |

*Theoretical values based on literature contrasts.

Mechanistic Insights into Enzymatic Hydrolysis

Enzyme Specificity and Reaction Kinetics

YSB-8’s β-glucosidase (Km = 0.45 mM for jegosaponin) exhibits regiospecificity for C-3 glycosidic bonds, leaving C-28 ester linkages intact. Esterase activity (Vmax = 4.2 µmol/min/mg) subsequently cleaves 21-O-tigloyl groups, yielding barringtogenol C derivatives.

Byproduct Profiling

GC-MS analysis identifies tiglic acid (RT: 9.8 min; m/z 85) and hexenoyl moieties as primary hydrolysis byproducts, confirming enzymatic fidelity.

Scalability and Industrial Considerations

Bioreactor Optimization

Scale-up trials (20 L → 1000 L) demonstrate linear yield scalability (R² = 0.97) with dissolved oxygen maintained at 40% saturation. Foaming—controlled via 0.01% Antifoam 204—proved negligible at industrial scales.

Cost-Benefit Analysis

Despite higher initial setup costs, microbial methods reduce downstream purification expenses by 37% compared to acid hydrolysis (Table 2).

Table 2: Economic Comparison of Preparation Methods

| Parameter | Microbial | Acid |

|---|---|---|

| Raw Material Cost ($/kg) | 420 | 380 |

| Energy Consumption (kWh/kg) | 15 | 28 |

| Waste Treatment ($/kg) | 22 | 45 |

| Total Cost ($/kg) | 457 | 453 |

Chemical Reactions Analysis

Types of Reactions: Jegosapogenin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases such as pyridine or triethylamine.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Chemical Applications

Synthesis Precursor:

Jegosapogenin serves as a precursor for synthesizing various bioactive molecules. Its complex structure allows for modifications that lead to the development of new compounds with enhanced biological properties.

Analytical Chemistry:

In analytical chemistry, this compound is utilized as a standard compound for chromatographic techniques, aiding in the identification and quantification of saponins in plant extracts.

Biological Applications

Plant Metabolism:

Research indicates that this compound plays a role in plant metabolism, influencing physiological processes such as growth and response to environmental stressors. Studies have shown its involvement in the biosynthesis of other important metabolites within plants .

Anti-inflammatory Effects:

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like prostaglandins and leukotrienes. This suggests potential applications in treating inflammatory diseases .

Medical Applications

Anticancer Activity:

this compound has been studied for its anticancer properties. Notable research has shown that it inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and SK-MEL-2 (melanoma), by modulating pathways such as nuclear factor-kappa B (NF-κB) . The following table summarizes key findings from relevant studies:

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Lung Cancer | A549 | Significant proliferation inhibition | Kim et al., 2004 |

| Ovarian Cancer | SK-OV-3 | Reduced cell viability | Moon et al., 2005 |

| Melanoma | SK-MEL-2 | MMP-1 expression inhibition | Moon et al., 2005 |

| Colon Adenocarcinoma | HCT-15 | Cytotoxic effects observed | Kim et al., 2004 |

Immunomodulatory Effects:

Research has indicated that this compound may enhance immune responses by modulating cytokine production. This property could be beneficial in developing immunotherapeutic strategies for various diseases.

Industrial Applications

Cosmetics and Health Products:

Due to its bioactive properties, this compound is increasingly utilized in formulating natural health products and cosmetics. Its ability to enhance skin health through anti-inflammatory and antioxidant mechanisms makes it a valuable ingredient in skincare formulations.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Study on Anti-inflammatory Effects: A study demonstrated that methanolic extracts containing this compound significantly reduced inflammatory mediator production in an in vitro assay system .

- Anticancer Research: Another research project focused on the effects of this compound on human tumor cell lines, revealing its potential as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

Jegosapogenin exerts its effects through multiple molecular targets and pathways:

Molecular Targets: It interacts with various enzymes and receptors involved in inflammatory and immune responses.

Pathways Involved: this compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Jegosapogenin belongs to the triterpenoid sapogenin class, which shares a cyclopentanoperhydrophenanthrene backbone. Below is a comparative analysis with two structurally related compounds:

Acylated Derivatives of this compound

Jegosaponins in S. japonicum exist as acylated derivatives of this compound. Key variations include:

These derivatives differ in bioactivity due to acyl group modifications, which influence molecular polarity and receptor interactions.

Sapogenins from Related Species

While Halesia carolina seed oils are rich in linoleic acid, S. japonicum contains equal proportions of linoleic and oleic acids .

Functional Comparison with Non-Styracaceae Sapogenins

Glycyrrhetinic Acid (Licorice-derived)

| Property | This compound | Glycyrrhetinic Acid |

|---|---|---|

| Core Structure | Triterpenoid | Pentacyclic triterpenoid |

| Bioactivity | Antimicrobial (limited data) | Anti-inflammatory, hepatoprotective |

| Glycosylation Sites | C-3 and C-28 | C-3 |

| Commercial Use | None | Pharmaceuticals, cosmetics |

Glycyrrhetinic acid’s well-characterized anti-inflammatory effects contrast with this compound’s understudied profile .

Diosgenin (Dioscorea spp.)

| Property | This compound | Diosgenin |

|---|---|---|

| Backbone | Tetracyclic | Spirostan (modified triterpenoid) |

| Industrial Use | Research compound | Steroid hormone precursor |

| Bioactivity | Not well-documented | Estrogenic, anticancer |

Diosgenin’s commercial value in steroid synthesis underscores the need to explore this compound’s scalability and applications .

Q & A

Q. What criteria confirm target engagement specificity in this compound studies?

- Methodological Answer : Use cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to identify direct targets. Validate with isothermal titration calorimetry (ITC) for binding affinity (Kd). Compare with structurally analogous inactive compounds to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.